Chemical structure and properties of 5-(1,1-difluoroethyl)-2-fluoroaniline
Chemical structure and properties of 5-(1,1-difluoroethyl)-2-fluoroaniline
Executive Summary
5-(1,1-difluoroethyl)-2-fluoroaniline (CAS: 1552282-20-8) is a specialized fluorinated intermediate critical to the synthesis of next-generation agrochemicals, specifically meta-diamide insecticides (IRAC Group 30).[1] As a structural analog to the heptafluoroisopropyl-containing moieties found in molecules like Broflanilide , this compound offers a strategic balance of lipophilicity and metabolic stability.
The gem-difluoroethyl group (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Core Data
| Property | Specification |
| CAS Number | 1552282-20-8 |
| IUPAC Name | 5-(1,1-difluoroethyl)-2-fluoroaniline |
| Molecular Formula | |
| Molecular Weight | 175.15 g/mol |
| SMILES | |
| Appearance | Pale yellow to brown solid/oil (depending on purity) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Low aqueous solubility |
Structural Analysis & Electronic Effects
The molecule features a 1,2,5-substitution pattern on the benzene ring.
-
2-Fluoro Substituent: Exerts a strong inductive electron-withdrawing effect (-I) on the amine, reducing its basicity compared to aniline.[1] It also provides metabolic protection at the ortho-position.[1]
-
5-(1,1-difluoroethyl) Group:
-
Lipophilicity: The
group acts as "polar hydrophobicity," increasing LogP (approx. 2.5–3.[2]0) facilitating membrane permeability in insect cuticles.[1] -
Metabolic Blockade: Unlike an ethyl group, the benzylic carbon is fully fluorinated, preventing cytochrome P450-mediated hydroxylation.[1][2]
-
Conformation: The steric bulk of the
group forces specific torsional angles when coupled to benzamides, critical for binding in the GABA receptor transmembrane domain.[2]
-
Synthetic Pathways[2][8][10]
Two primary routes exist for the synthesis of 5-(1,1-difluoroethyl)-2-fluoroaniline. Route A is the standard industrial approach utilizing deoxofluorination, while Route B represents emerging radical functionalization methods.[2]
Route A: The "Deoxofluorination" Pathway (Industrial Standard)
This route builds the fluorinated side chain from a ketone precursor.[1]
Step 1: Nitration
Nitration of 4'-fluoroacetophenone using mixed acid (
-
Product: 4-Fluoro-3-nitroacetophenone.[1]
Step 2: Deoxofluorination Conversion of the ketone to the gem-difluoro group using a nucleophilic fluorinating agent like Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST .[1]
-
Mechanism:[3][4] Nucleophilic attack of sulfur on the carbonyl oxygen, followed by fluoride displacement.
-
Product: 4-(1,1-difluoroethyl)-1-fluoro-2-nitrobenzene.[1]
Step 3: Reduction Chemo-selective reduction of the nitro group to the amine.
-
Conditions:
(1 atm), 10% Pd/C, MeOH. -
Yield: Typically >85%.[1]
Visualization of Synthesis (Route A)
Figure 1: Step-wise industrial synthesis via deoxofluorination.[1][2][5][6]
Experimental Protocol: Deoxofluorination Step
Note: This protocol involves handling hazardous fluorinating agents.[1] Perform in a fume hood.
Objective: Synthesis of 4-(1,1-difluoroethyl)-1-fluoro-2-nitrobenzene from 3-nitro-4-fluoroacetophenone.
-
Preparation: In a dry 250 mL round-bottom flask under Nitrogen atmosphere, dissolve 3-nitro-4-fluoroacetophenone (10.0 mmol) in anhydrous Dichloromethane (DCM, 50 mL).
-
Addition: Cool the solution to 0°C using an ice bath. Slowly add Deoxo-Fluor (15.0 mmol, 1.5 eq) dropwise via syringe. Caution: Exothermic reaction.
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 12–16 hours. Monitor conversion by TLC (Hexane:EtOAc 8:2) or LC-MS.[1]
-
Quenching: Cool back to 0°C. Carefully quench by dropwise addition of saturated
solution. Warning: Gas evolution ( ). -
Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify the residue via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes) to yield the yellow oil product.
Applications in Drug Discovery & Agrochemicals[4][5][7][13][14][15]
Meta-Diamide Insecticides (GABA Modulators)
This aniline is a key building block for Group 30 insecticides (e.g., analogs of Broflanilide or Tenebenal™ ).[1][7] These compounds act as allosteric modulators of the GABA-gated chloride channel (RDL receptor).[1]
Mechanism of Action Integration:
-
Coupling: The aniline amine reacts with a benzoyl chloride derivative (e.g., 2-fluoro-3-(N-methylbenzamido)benzoyl chloride) to form the meta-diamide core.[1]
-
Binding: The 5-(1,1-difluoroethyl) tail occupies a hydrophobic pocket in the transmembrane domain of the insect GABA receptor.[1] The specific volume and fluorination pattern are critical for potency against cyclodiene-resistant pests.[1]
SAR Logic (Structure-Activity Relationship)[1]
-
Why 1,1-difluoroethyl?
-
vs. Isopropyl: Higher metabolic stability (no benzylic H).[1]
-
vs. Trifluoromethyl: Reduced lipophilicity (lower LogP) can improve systemic mobility in plants (xylem transport) compared to perfluoroalkyl chains.[1][2]
-
vs. Heptafluoroisopropyl: Reduced molecular weight while maintaining the "fluorine effect."[1]
-
Figure 2: Structure-Activity Relationship (SAR) breakdown.
Safety & Handling
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed or inhaled.[1] | Use dust mask/respirator (N95/P2).[1][2] |
| Skin Irritation | Causes skin irritation.[1][8] | Wear nitrile gloves and lab coat.[1] |
| Eye Irritation | Causes serious eye irritation.[1][8] | Wear safety goggles.[1] |
| Specific Hazard | Fluoride Ion Release: Thermal decomposition may release HF.[1] | Do not heat above 200°C without venting.[1] |
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.[1]
References
-
Vertex AI Search Results. (2026). Synthesis and properties of Broflanilide intermediates. Retrieved from and .[1][2]
-
Mitsui Chemicals Agro, Inc. (2019).[1][2] Discovery of Broflanilide (Tenebenal™).[1][6][7] Journal of Pesticide Science.[1] Retrieved from .[1]
-
Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[1] Retrieved from .[1][2]
-
BLD Pharm. (2025).[1] Product Safety Data Sheet: 5-(1,1-Difluoroethyl)-2-fluoroaniline.[1] Retrieved from .[1][2]
Sources
- 1. 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. orbi.uliege.be [orbi.uliege.be]
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- 6. researchgate.net [researchgate.net]
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